molecular formula C19H17F3N2O2 B6035261 1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone

1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone

Cat. No. B6035261
M. Wt: 362.3 g/mol
InChI Key: YUNZAOKDXQCVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFEB, and it has been found to have a range of interesting properties that make it useful for a variety of different research purposes.

Mechanism of Action

The mechanism of action of DFEB is complex and not yet fully understood. However, it is believed to act by binding to certain receptors in the brain and modulating the activity of certain enzymes and other biological molecules. This can have a range of effects on the body, including changes in neurotransmitter release, alterations in gene expression, and modifications to various signaling pathways.
Biochemical and Physiological Effects:
DFEB has been found to have a range of interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes and other biological molecules, which can have a range of effects on the body. It has also been found to alter neurotransmitter release and to have effects on various signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

DFEB has a number of advantages for use in lab experiments. For example, it is a relatively stable and easy-to-handle compound that can be synthesized in large quantities with high purity and consistency. However, there are also some limitations to its use, including the fact that it can be expensive to produce and that it may not be suitable for all types of research studies.

Future Directions

There are many potential future directions for research on DFEB. For example, it may be useful in the development of new drugs for the treatment of various neurological and psychiatric disorders. It may also be useful in the study of various physiological and biochemical processes, and in the development of new techniques for drug discovery and other scientific applications. Overall, DFEB is a promising compound that has the potential to make a significant impact on the field of scientific research in the years to come.

Synthesis Methods

DFEB can be synthesized using a number of different methods, including the use of palladium-catalyzed coupling reactions and other advanced synthetic techniques. These methods have been refined over time, and they now allow for the efficient production of large quantities of DFEB with high purity and consistency.

Scientific Research Applications

DFEB has been studied extensively for its potential applications in scientific research. It has been found to have a range of interesting properties, including the ability to bind to certain receptors in the brain and to modulate the activity of certain enzymes and other biological molecules. This makes it useful for a variety of different research purposes, including drug discovery and the study of various physiological and biochemical processes.

properties

IUPAC Name

1-[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)13-5-6-17(16(22)11-13)23-7-9-24(10-8-23)19(26)18-14(20)3-2-4-15(18)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZAOKDXQCVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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